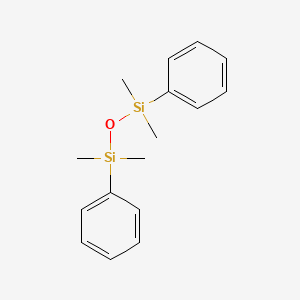
1,1,3,3-四甲基-1,3-二苯基二硅氧烷
概述
描述
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDPDS) is an organosilicon compound with a molecular formula of C14H20O2Si2. It is a colorless, low-volatility liquid with a faint odor, and is used as an intermediate for the synthesis of silicone polymers, such as polydimethylsiloxane (PDMS). It is also used as a surfactant in a variety of industrial applications, such as personal care products, coatings, and adhesives.
科学研究应用
气相色谱衍生化
1,1,3,3-四甲基-1,3-二苯基二硅氧烷: 用作气相色谱 (GC) 中的衍生化试剂。 它促进有机化合物的硅烷化,这是为 GC 分析制备样品的关键步骤 。该过程提高了化合物的挥发性和热稳定性,从而实现更好的分离和检测。
半导体表面图案化
该化合物在蘸笔纳米刻蚀中用作油墨,用于图案化半导体表面 。该应用在电子元件的微细加工中至关重要,其中精确的图案对于半导体的功能至关重要。
玻璃毛细管柱失活
在分析化学中,1,1,3,3-四甲基-1,3-二苯基二硅氧烷用于通过过硅烷化失活玻璃毛细管柱 。这种失活防止分析物吸附到柱壁上,从而提高了色谱分析的准确性。
(Z)-烯醇负离子的形成
1,1,3,3-四甲基-1,3-二苯基二硅氧烷的锂酰胺衍生物用于从酮中选择性地形成 (Z)-烯醇负离子 。这在合成有机化学中特别有用,用于制备具有特定构型的各种有机化合物。
蘸笔纳米刻蚀油墨
作为蘸笔纳米刻蚀的油墨,该化合物允许将纳米结构直接沉积到基板上 。这项技术在纳米级研究和纳米器件开发中至关重要。
GC-MS 中保留间隙的失活
1,1,3,3-四甲基-1,3-二苯基二硅氧烷: 也用于在 GC-MS(气相色谱-质谱)分析三甲基硅烷衍生物期间失活保留间隙 。这确保了衍生物不会与柱填充材料相互作用,从而导致更准确的质谱读数。
折射率和密度测量
1,1,3,3-四甲基-1,3-二苯基二硅氧烷的折射率和密度经过测量,并用于各种应用,包括仪器的校准以及作为材料科学研究中的标准 。
安全和危害
未来方向
While specific future directions are not available, organosilicon compounds like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane have broad applications in areas such as semiconductor surfaces patterning using Dip-Pen Nanolithography . They may also be used to deactivate the retention gap during GC-MS analysis of trimethylsilyl derivatives .
作用机制
Mode of Action
It is known to be used as a derivatizing agent , which means it can chemically modify other substances to make them more suitable for analysis.
Biochemical Pathways
It has been used as a starting material for the synthesis of its substitution products with the tetrachlorides of silicon and tin . It has also been used to prepare Cu-, Zn- and H2-phthalocyanines using phthalimide .
Result of Action
It is known to emit acrid smoke and irritating fumes when heated to decomposition .
生化分析
Biochemical Properties
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. The compound interacts with enzymes such as silylating agents, which facilitate the formation of trimethylsilyl derivatives. These interactions enhance the detection and quantification of various biomolecules in complex mixtures .
Cellular Effects
The effects of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it may affect the expression of genes related to cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s silylating properties enable it to form stable complexes with target molecules, thereby influencing their activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but prolonged exposure to certain environmental factors may lead to its degradation. These changes can impact its efficacy and the outcomes of biochemical experiments .
Dosage Effects in Animal Models
The effects of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. Higher doses can lead to toxic or adverse effects, including disruptions in cellular homeostasis and organ toxicity. It is essential to determine the optimal dosage to achieve the desired outcomes while minimizing potential risks .
Metabolic Pathways
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby modulating cellular metabolism. Its interactions with enzymes such as silylating agents play a crucial role in the formation of stable complexes, which are essential for accurate biochemical analysis .
Transport and Distribution
The transport and distribution of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding its role in cellular processes and optimizing its use in various applications .
属性
IUPAC Name |
[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJPWWLJDNCSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022537 | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000202 [mmHg] | |
| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-33-7 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diphenyltetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYLTETRAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the volumetric and refractive properties of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane when mixed with other organosilicon compounds?
A1: A study [] investigated the density and refractive index of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane blended with various organosilicon compounds (2,4,6,8-tetramethylcyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane, and 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane) at different temperatures (308.15 K to 328.15 K). The research calculated and analyzed properties like excess molar volume, partial excess volume at infinite dilution, isobaric coefficient of thermal expansion, excess refraction indices, Lorentz–Lorenz molar refraction, and the deviation in molar refraction. The study utilized the Redlich–Kister equation to estimate binary interaction parameters and standard deviation. This detailed analysis provides valuable insights into the physical and chemical interactions occurring in these mixtures, essential for various applications.
Q2: Can 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane be used in the synthesis of reactive MQ silicon resin, and if so, what is its role?
A2: Yes, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can be used as part of the M unit in the synthesis of reactive MQ silicon resin []. The method involves hydrolyzing and condensing siloxane, alkoxy silane, and their homopolymers. Specifically, the M unit can include 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane alone or in combination with other compounds like hexamethyldisiloxane, divinyl tetramethyl disiloxane, tetramethyldisiloxane, and 1,3-diethyl-1,1,3,3-tetramethyldisiloxane. The process involves several steps, including leaching, washing, and distillation, to ultimately yield the reactive MQ silicon resin.
Q3: Are there any studies exploring the structural modifications of 1,3-Diphenyltetramethyldisiloxane?
A3: Yes, research has explored the incorporation of triphenylplumbyl groups into the structure of 1,3-Diphenyltetramethyldisiloxane [, ]. These modifications could potentially lead to altered physical and chemical properties, opening avenues for new applications and functionalities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
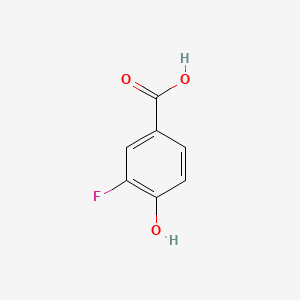
![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
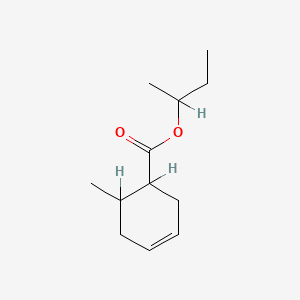
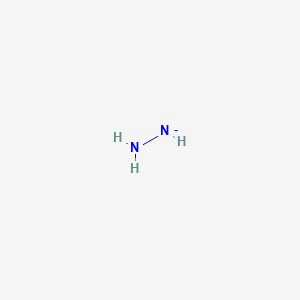
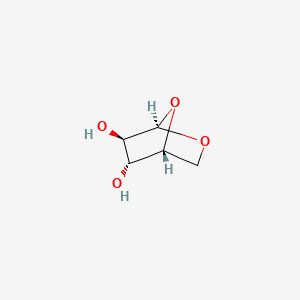
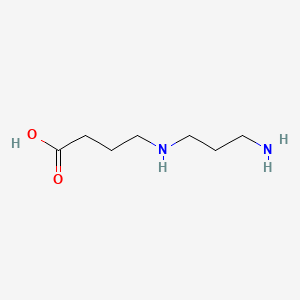
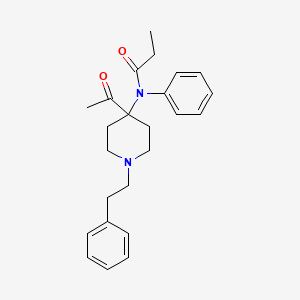
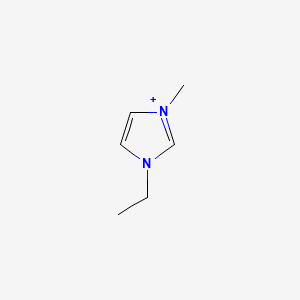
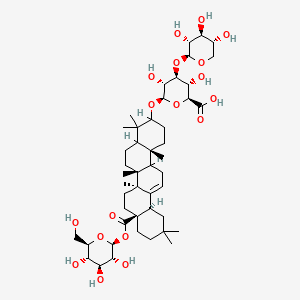

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
